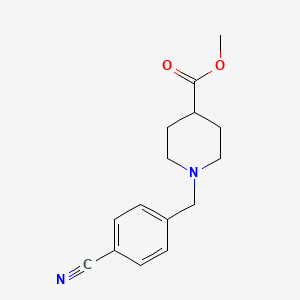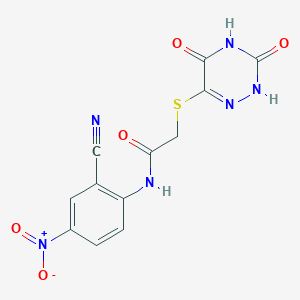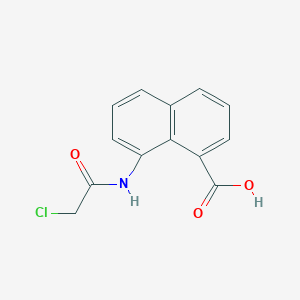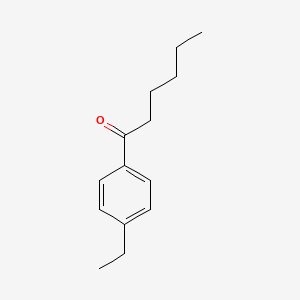
4-Aminopiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2. It is a derivative of piperidine, featuring an amino group at the fourth position and two keto groups at the second and sixth positions. This compound is of significant interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of L-glutamine, catalyzed by specific enzymes. For instance, the enzyme IdgS, derived from microbial sources, can catalyze the cyclization of L-glutamine to form this compound . This process involves the formation of a thioester intermediate, which is then cyclized and oxidized to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to ensure high enantioselectivity and yield. The use of immobilized enzymes and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, chemical synthesis routes involving the use of protecting groups and selective deprotection steps are also employed to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminopiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Aminopiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for biocatalytic reactions.
Mecanismo De Acción
The mechanism of action of 4-Aminopiperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in the context of its use in thalidomide analogs, the compound binds to the protein cereblon, which is part of the E3 ubiquitin ligase complex. This binding modulates the activity of the complex, leading to the degradation of specific target proteins and resulting in various biological effects, including anti-inflammatory and anti-cancer activities .
Comparación Con Compuestos Similares
4-Aminopiperidine-2,6-dione can be compared with other similar compounds, such as:
3-Aminopiperidine-2,6-dione: This compound differs in the position of the amino group and has distinct biological activities.
Thalidomide: A well-known drug that contains a similar piperidine-2,6-dione core but with additional functional groups that confer its unique pharmacological properties.
Lenalidomide and Pomalidomide: These are analogs of thalidomide with modifications that enhance their efficacy and reduce side effects.
The uniqueness of this compound lies in its specific structural features, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous biologically active compounds.
Propiedades
IUPAC Name |
4-aminopiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-4(8)7-5(9)2-3/h3H,1-2,6H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHQEXASXNGICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,5-dichlorophenyl)ethan-1-one](/img/structure/B7807521.png)




